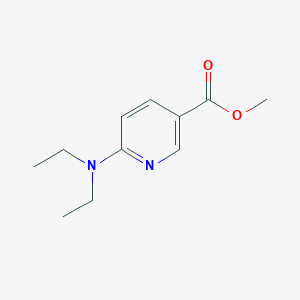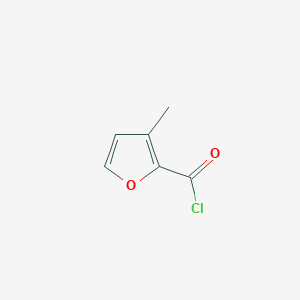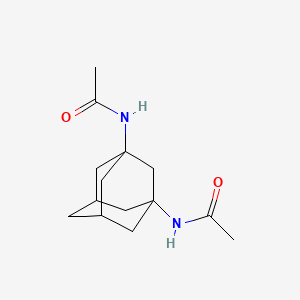
3-Chloro-4-phenylpyridine
Vue d'ensemble
Description
3-Chloro-4-phenylpyridine is a chemical compound that belongs to the class of organic compounds known as pyridines . It has a molecular formula of C11H8ClN .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-phenylpyridine can be analyzed using techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The crystal and molecular structure can be determined from single-crystal X-ray diffraction data .Physical And Chemical Properties Analysis
3-Chloro-4-phenylpyridine is a liquid with a yellow to pale yellow color . It has a boiling point of 271.2 ºC at 760mmHg and a density of 1.186g/cm3 .Applications De Recherche Scientifique
1. Metal Complex Synthesis
- 3-Chloro-4-phenylpyridine has been utilized in synthesizing metal complexes. For example, it has been involved in creating platinum(III) dimers with chloro ligands in equatorial sites. These complexes exhibit unique structural and electronic properties relevant to catalysis and material science (Yamaguchi et al., 2004).
2. Synthesis of Herbicidal Compounds
- Phenylpyridines, like 3-Chloro-4-phenylpyridine, have been synthesized for their herbicidal activities. They are highly effective against various broadleaf and grass weed species and act by inhibiting specific biological pathways (Schäfer et al., 2003).
3. Photophysical Studies
- In photophysical studies, compounds like 3-Chloro-4-phenylpyridine are often used to synthesize ligands for iridium(III) complexes. These complexes demonstrate interesting photophysical properties, such as reverse saturable absorption, making them potential candidates for nonlinear optical materials (Li et al., 2013).
4. Fluorescence Imaging
- Derivatives of phenylpyridine have been used to create thiol-reactive luminophores for fluorescence microscopy. They exhibit specific targeting to biological entities like mitochondria, highlighting their potential in bioimaging applications (Amoroso et al., 2008).
5. Synthesis of Chemosensors
- 3-Chloro-4-phenylpyridine and its derivatives have been employed in synthesizing novel fluorescent chemosensors. These sensors are highly sensitive and selective, particularly for detecting specific metal ions, demonstrating their utility in environmental and analytical chemistry (Chalmardi et al., 2017).
Orientations Futures
One study suggests that phenylpyridine moiety-containing pyrazole derivatives, which are similar to 3-Chloro-4-phenylpyridine, could be further optimized as herbicide candidates to control various weeds . Another study discusses the synthesis of novel α-Trifluoroanisole derivatives containing phenylpyridine moieties with herbicidal activity . These studies indicate potential future directions in the development and application of 3-Chloro-4-phenylpyridine and similar compounds.
Propriétés
IUPAC Name |
3-chloro-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAFHXOWOYVPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376584 | |
| Record name | 3-chloro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-phenylpyridine | |
CAS RN |
90732-01-7 | |
| Record name | 3-chloro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine](/img/structure/B1596844.png)


![2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone](/img/structure/B1596850.png)

![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)





![1-Furan-2-yl-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1596863.png)